

Confirming the Structure of 8-Bromo-4-methylquinoline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-4-methylquinoline**

Cat. No.: **B185793**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel and synthesized compounds is a critical step. This guide provides a comparative analysis of experimental and predicted Nuclear Magnetic Resonance (NMR) data to definitively confirm the structure of **8-Bromo-4-methylquinoline**.

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ^1H and ^{13}C NMR spectra, it is possible to deduce the connectivity of atoms and the overall topology of a molecule. This guide presents a direct comparison of experimentally obtained NMR data for **8-Bromo-4-methylquinoline** with theoretically predicted values, offering a clear and concise methodology for its structural verification.

Data Presentation: ^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental and predicted ^1H and ^{13}C NMR data for **8-Bromo-4-methylquinoline**. The experimental data was obtained from a peer-reviewed publication, while the predicted data was generated using the online NMR prediction tool, NMRDB.org.

Table 1: ^1H NMR Data Comparison for **8-Bromo-4-methylquinoline**

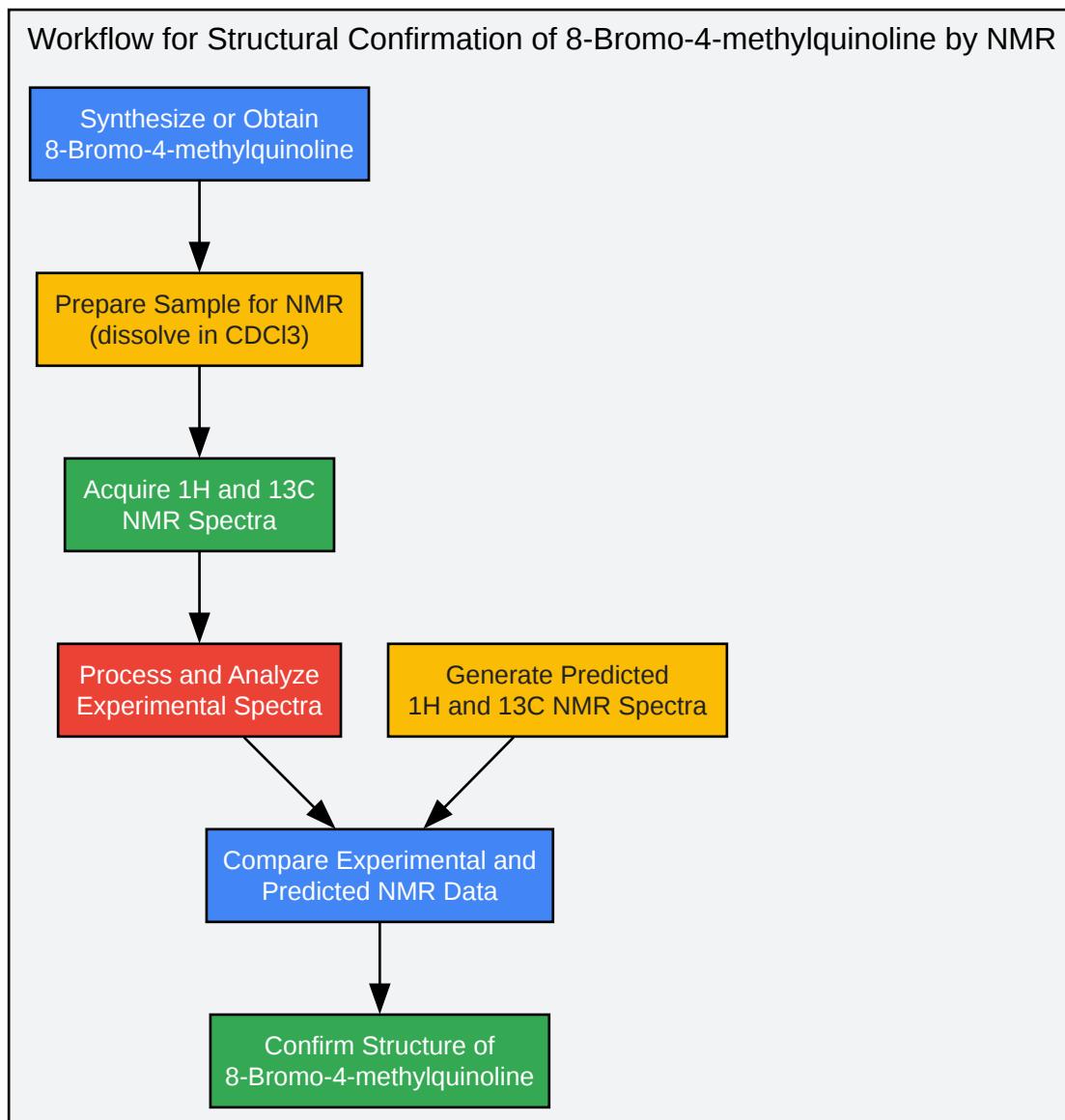
Proton Assignment	Experimental Chemical Shift (δ, ppm)	Predicted Chemical Shift (δ, ppm)	Experimental Multiplicity & Coupling Constant (J, Hz)	Predicted Multiplicity & Coupling Constant (J, Hz)
H2	8.17	8.68	br	d, J = 4.6 Hz
H3	7.64	7.35	s	d, J = 4.6 Hz
H5	7.34	8.04	d, J = 8.0 Hz	dd, J = 7.5, 1.3 Hz
H6	7.19	7.43	t, J = 8.0 Hz	t, J = 7.8 Hz
H7	7.05	7.84	d, J = 8.0 Hz	dd, J = 8.2, 1.3 Hz
4-CH ₃	2.16	2.65	s	s

Table 2: ¹³C NMR Data Comparison for **8-Bromo-4-methylquinoline**

Carbon Assignment	Experimental Chemical Shift (δ, ppm)	Predicted Chemical Shift (δ, ppm)
C2	169.1	150.4
C3	139.2	122.9
C4	134.5	144.8
C4a	129.9	128.5
C5	124.3	128.0
C6	120.2	127.3
C7	118.1	135.8
C8	-	123.6
C8a	-	147.2
4-CH ₃	24.4	18.8

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy


A sample of **8-Bromo-4-methylquinoline** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. A standard pulse program is used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Mandatory Visualization

The logical workflow for confirming the structure of **8-Bromo-4-methylquinoline** using NMR is depicted in the following diagram.

[Click to download full resolution via product page](#)

NMR Structural Confirmation Workflow

The comparison between the experimental and predicted NMR data reveals a good correlation, supporting the assigned structure of **8-Bromo-4-methylquinoline**. Discrepancies between

experimental and predicted values are expected due to the different environments (solution vs. in silico) and the inherent approximations in prediction algorithms. However, the overall pattern of chemical shifts and multiplicities provides strong evidence for the correct structural assignment. This comparative approach is a robust method for the structural elucidation of synthesized compounds in a research and development setting.

- To cite this document: BenchChem. [Confirming the Structure of 8-Bromo-4-methylquinoline: A Comparative NMR Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185793#confirming-the-structure-of-8-bromo-4-methylquinoline-by-nmr\]](https://www.benchchem.com/product/b185793#confirming-the-structure-of-8-bromo-4-methylquinoline-by-nmr)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com